![molecular formula C14H14Br2O4 B371106 4',7'-Dibromodispiro[1,3-dioxolane-2,3'-tricyclo[5.2.1.0,2,6]decane-10',2''-[1,3]dioxolane]-4',8'-diene CAS No. 485318-53-4](/img/structure/B371106.png)

4',7'-Dibromodispiro[1,3-dioxolane-2,3'-tricyclo[5.2.1.0,2,6]decane-10',2''-[1,3]dioxolane]-4',8'-diene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

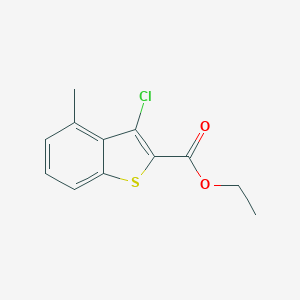

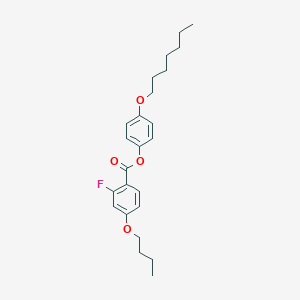

The compound “4’,7’-Dibromodispiro[1,3-dioxolane-2,3’-tricyclo[5.2.1.0,2,6]decane-10’,2’‘-[1,3]dioxolane]-4’,8’-diene” is a complex organic molecule . It has a unique structure that includes multiple rings and functional groups .

Synthesis Analysis

The synthesis of this compound is not straightforward and requires specialized knowledge in organic chemistry . The synthesis process may involve the use of bromine as a halogenating agent .Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple ring structures and functional groups . The presence of bromine atoms indicates that it is a halogenated compound . The InChI code for this compound is 1S/C14H14Br2O4/c15-10-7-9-11 (13 (10)17-3-4-18-13)8-1-2-12 (9,16)14 (8)19-5-6-20-14/h1-2,7-9,11H,3-6H2 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 406.07 g/mol . It has a complexity of 533 and a topological polar surface area of 36.9 Ų . It has no hydrogen bond donors but has four hydrogen bond acceptors . The exact mass is 405.92383 g/mol and the monoisotopic mass is 403.92588 g/mol .Applications De Recherche Scientifique

Spectroscopic Analysis and Structural Studies

- NMR Spectral Studies: The NMR spectral analysis of monocyclic and bicyclic compounds related to dioxolanes and dioxanes has been extensively studied. This research is crucial for understanding the conformational behavior of such compounds, providing valuable data for chemical shift calculations and aiding in the identification of novel compounds through spectral data comparison (Pihlaja et al., 2001).

Applications in Electrical Insulation

- Dielectric Gases: Perfluorinated cyclic ethers, structurally related to dioxolanes, have been identified as promising gases for electrical insulation due to their high critical electric field strength. This makes them potential candidates for use as insulation and refrigerant gases, highlighting their importance in enhancing the efficiency and environmental friendliness of electrical systems (Hösl et al., 2018).

Polymer and Material Science

- Bio-Based Plasticizers: A study on bio-based plasticizers derived from camphor, designed to replace traditional phthalate-based plasticizers, demonstrated excellent compatibility with PVC. These findings suggest the potential of such compounds to produce flexible PVC with improved migration resistance, expanding the coverage and application of PVC in various industries (Pyeon et al., 2017).

Synthetic Chemistry

- Cycloaddition Reactions: The regioselectivity of aryne cycloaddition, involving the synthesis of complex tricyclic structures, has been explored. Such synthetic routes are important for the construction of compounds with intricate cyclic frameworks, which have applications in pharmaceuticals and material science (Maurin et al., 2001).

Environmental Science

- Detection of Environmental Contaminants: Research has been conducted on the simultaneous determination of potential carcinogens like 1,4-dioxane alongside malodorous alkyl-1,3-dioxanes and dioxolanes in environmental waters. Such studies are crucial for monitoring and managing the presence of harmful compounds in the aquatic environment, ensuring the safety and quality of drinking water (Carrera et al., 2017).

Safety and Hazards

Propriétés

InChI |

InChI=1S/C14H14Br2O4/c15-10-7-9-11(13(10)17-3-4-18-13)8-1-2-12(9,16)14(8)19-5-6-20-14/h1-2,7-9,11H,3-6H2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACWTABPPHVWEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(O1)C3C=CC2(C4C3C5(C(=C4)Br)OCCO5)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Br2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-Cyano[1,1'-biphenyl]-4-yl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B371023.png)

![6-[(4-Hexylbenzyl)oxy]-2-naphthonitrile](/img/structure/B371025.png)

![2'-Nitro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B371026.png)

![2-[(4-Chlorobenzyl)sulfanyl]-1-phenylethanone](/img/structure/B371029.png)

![4-[1,2-Dichloro-2-(4-pentylcyclohexyl)ethyl]-4'-pentyl-1,1'-biphenyl](/img/structure/B371031.png)

![1-Methylbutyl 4'-(octyloxy)[1,1'-biphenyl]-4-carboxylate](/img/structure/B371034.png)

![1,8,9,10-Tetrachloro-11,11-diethoxytricyclo[6.2.1.0~2,7~]undeca-4,9-diene-3,6-dione](/img/structure/B371039.png)

![Ethyl 3-[(chloroacetyl)amino]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B371040.png)